alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate
Overview
Description
Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate: is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often used in the synthesis of more complex molecules and has applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate typically involves the acetylation of methyl alpha- and beta-D-glucopyranuronates. This process is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually require a controlled temperature to ensure the selective acetylation of the hydroxyl groups on the glucopyranuronic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often use nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid, while reduction can produce glucitol .
Scientific Research Applications
Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: This compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving glucuronic acid conjugates.
Industry: It is employed in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate involves its interaction with various enzymes and metabolic pathways. In biological systems, it can be hydrolyzed to release glucuronic acid, which then participates in detoxification processes by conjugating with toxins and facilitating their excretion . The molecular targets include enzymes such as glucuronosyltransferases, which catalyze the transfer of glucuronic acid to substrates .
Comparison with Similar Compounds
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Comparison: Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate is unique due to its specific acetylation pattern and its role in glucuronic acid metabolism. Compared to similar compounds, it has distinct applications in the synthesis of glucuronic acid derivatives and its involvement in detoxification pathways .
Properties
IUPAC Name |
methyl 3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863537 | |
Record name | Methyl 1,2,3,4-tetra-O-acetylhexopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-32-6, 7355-18-2 | |
Record name | alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC82042 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC16926 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC16925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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